5-Hydroxymethylblasticidin S

Phytotoxicity Herbicide Discovery Structure-Activity Relationship (SAR)

5-Hydroxymethylblasticidin S (H-M-Bl-S) is a peptidyl nucleoside antibiotic and a naturally occurring structural analog of the well-characterized ribosome inhibitor Blasticidin S (Bl-S). First isolated in 1989 from Streptomyces setonii culture A83094 alongside its parent compound Bl-S, this analog is distinguished by a hydroxymethyl modification on its pyrimidine ring.

Molecular Formula C18H28N8O6
Molecular Weight 452.5 g/mol
CAS No. 123067-52-7
Cat. No. B047557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethylblasticidin S
CAS123067-52-7
Synonyms5-hydroxymethyl(blasticidin S)
5-hydroxymethylblasticidin S
Molecular FormulaC18H28N8O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=C(C(=NC2=O)N)CO)N)C(=N)N
InChIInChI=1S/C18H28N8O6/c1-25(17(21)22)5-4-10(19)6-12(28)23-11-2-3-13(32-14(11)16(29)30)26-7-9(8-27)15(20)24-18(26)31/h2-3,7,10-11,13-14,27H,4-6,8,19H2,1H3,(H3,21,22)(H,23,28)(H,29,30)(H2,20,24,31)/t10-,11-,13?,14-/m0/s1
InChIKeyMDTSQXWUAJPTCD-YOKAQCHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Hydroxymethylblasticidin S (CAS 123067-52-7) Procurement & Scientific Baseline: A Peptidyl Nucleoside Antibiotic from Streptomyces setonii


5-Hydroxymethylblasticidin S (H-M-Bl-S) is a peptidyl nucleoside antibiotic and a naturally occurring structural analog of the well-characterized ribosome inhibitor Blasticidin S (Bl-S) [1]. First isolated in 1989 from Streptomyces setonii culture A83094 alongside its parent compound Bl-S, this analog is distinguished by a hydroxymethyl modification on its pyrimidine ring [1]. The compound, with molecular formula C₁₈H₂₈N₈O₆ and a molecular weight of 452.5 g/mol, exhibits broad-spectrum antimicrobial activity through the inhibition of protein synthesis in both prokaryotic and eukaryotic cells, a mechanism conserved across the blasticidin family [2].

Why 5-Hydroxymethylblasticidin S Cannot Be Interchanged with Blasticidin S or Other In-Class Analogs


The substitution of 5-Hydroxymethylblasticidin S with its parent compound, Blasticidin S, or other blasticidin-family analogs is not scientifically valid due to quantifiable differences in their biological activity profiles. Direct comparative studies have established that the presence of the 5-hydroxymethyl group, a seemingly minor structural variation, results in a distinct and often attenuated potency spectrum. As demonstrated in a head-to-head phytotoxicity assay, Blasticidin S (Bl-S) is measurably more active than 5-Hydroxymethylblasticidin S (H-M-Bl-S) in inhibiting plant germination and growth [1]. This is a clear, data-backed divergence in activity, where generic substitution would introduce significant and unpredictable experimental variability. Consequently, for research applications requiring precise replication of published findings or for the exploration of specific structure-activity relationships (SAR) within the blasticidin class, the use of the exact, characterized analog is mandatory.

5-Hydroxymethylblasticidin S: Direct, Quantified Comparative Evidence Against Closest Analogs


Comparative Phytotoxicity: 5-Hydroxymethylblasticidin S Exhibits Reduced Activity vs. Blasticidin S

In a direct head-to-head study assessing herbicidal potential, the parent compound Blasticidin S (Bl-S) demonstrated greater phytotoxic activity than its analog, 5-Hydroxymethylblasticidin S (H-M-Bl-S) [1]. The study evaluated the effects of both compounds on seedling germination in petri dishes and in postemergence greenhouse tests. The hydroxymethyl modification in H-M-Bl-S is directly correlated with a reduction in phytotoxic potency compared to the unmodified Bl-S core [1].

Phytotoxicity Herbicide Discovery Structure-Activity Relationship (SAR)

Dicot vs. Monocot Sensitivity Profile Shared with Blasticidin S

The comparative phytotoxicity study also revealed a conserved class-level trait: both 5-Hydroxymethylblasticidin S and Blasticidin S exhibited significantly higher phytotoxicity toward dicotyledonous (broadleaf) plants compared to monocotyledonous (grass) plants [1]. This differential sensitivity was further confirmed in cell culture experiments using carrot (dicot) and rice (monocot) cells, where both antibiotics more potently inhibited [¹⁴C]amino acid incorporation into proteins in the dicot model [1].

Herbicide Selectivity Plant Physiology Crop Protection

Lack of Direct Antibacterial MIC Data in Public Domain for This Specific Analog

It must be explicitly stated that, based on a comprehensive search of the public literature and authoritative databases, no peer-reviewed Minimum Inhibitory Concentration (MIC) values or quantitative antibacterial potency data for 5-Hydroxymethylblasticidin S against specific bacterial strains could be located [REFS-1, REFS-2]. While the compound is described as a broad-spectrum antibiotic [2], this is a qualitative, class-level inference based on its structural relationship to Blasticidin S, which is known to inhibit protein synthesis across prokaryotic and eukaryotic systems. The lack of specific quantitative antibacterial data for this analog is a critical consideration for procurement decisions.

Antimicrobial Activity MIC Determination Data Gap Analysis

Defined Research and Industrial Application Scenarios for 5-Hydroxymethylblasticidin S Based on Quantitative Evidence


Herbicide Discovery: A Reference Compound for Reduced Phytotoxicity SAR

This is the most strongly supported application for 5-Hydroxymethylblasticidin S based on the available quantitative evidence. Researchers engaged in herbicide lead optimization can use this compound as a direct comparator to Blasticidin S to investigate the impact of the 5-hydroxymethyl group on phytotoxic activity. The established finding that H-M-Bl-S is less active than Bl-S in plant models [1] provides a critical negative SAR data point. This allows scientists to rationally design or screen for analogs that maintain or enhance desirable herbicidal properties while potentially mitigating off-target phytotoxicity.

Plant Physiology Research: A Tool to Probe Dicot-Specific Growth Inhibition Mechanisms

5-Hydroxymethylblasticidin S, like Bl-S, exhibits a strong and reproducible selectivity for inhibiting the growth of dicotyledonous plants over monocotyledonous plants [1]. This makes it a valuable tool compound for plant biologists studying the molecular basis of differential herbicide sensitivity. It can be used in comparative studies with Bl-S or other analogs to dissect the structural features of the blasticidin scaffold that are responsible for this class-wide selectivity, without the confounding factor of higher absolute potency seen with Bl-S.

Analytical Reference Standard for Natural Product Characterization

Given its isolation and characterization alongside Blasticidin S from Streptomyces setonii [2], 5-Hydroxymethylblasticidin S serves as a critical analytical reference standard. In the process of screening microbial fermentation broths for novel nucleoside antibiotics, the ability to unambiguously identify this specific analog via HPLC, LC-MS, or NMR is essential. Its use ensures that new discoveries are not misidentified as this known compound, thereby preventing redundant research efforts and accurately attributing novel biological activity to new chemical entities.

Exploratory SAR Studies in the Blasticidin Chemical Space

For medicinal chemistry and chemical biology programs focused on the blasticidin scaffold, 5-Hydroxymethylblasticidin S represents a unique, naturally occurring variation. Its procurement is justified for the purpose of expanding the chemical space under investigation. While its antibacterial MICs are not publicly defined [3], its distinct phytotoxicity profile and protein synthesis inhibition mechanism [2] make it a valuable probe to explore how peripheral modifications (like the 5-hydroxymethyl group) affect target engagement, cellular uptake, and overall biological profile relative to the well-studied parent, Blasticidin S.

Technical Documentation Hub

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